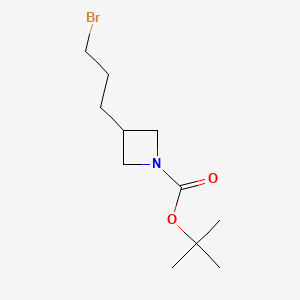

Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18191733

Molecular Formula: C11H20BrNO2

Molecular Weight: 278.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20BrNO2 |

|---|---|

| Molecular Weight | 278.19 g/mol |

| IUPAC Name | tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8H2,1-3H3 |

| Standard InChI Key | HAHZIISZVYEPSU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CCCBr |

Introduction

Chemical Structure and Fundamental Properties

Tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate (C<sub>11</sub>H<sub>20</sub>BrNO<sub>2</sub>) features a bicyclic structure comprising an azetidine ring substituted at the 3-position with a bromopropyl chain and protected at the 1-position by a Boc group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations, while the bromine atom provides a reactive site for further functionalization .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>11</sub>H<sub>20</sub>BrNO<sub>2</sub> |

| Molecular Weight | 286.19 g/mol |

| CAS Number | Not publicly disclosed |

| Boiling Point | Estimated 240–260°C |

| Solubility | Soluble in DCM, THF, ethyl acetate |

| Stability | Stable under inert conditions |

The bromopropyl side chain introduces steric bulk and electrophilicity, enabling nucleophilic substitution reactions, while the azetidine ring’s strain enhances reactivity in ring-opening or cross-coupling reactions .

Synthetic Methodologies

Boc Protection of Azetidine

The synthesis begins with the protection of azetidine’s amine group using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This step, performed under basic conditions (e.g., triethylamine), yields tert-butyl azetidine-1-carboxylate with high efficiency .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Azetidine derivatives are pivotal in drug discovery due to their constrained conformations, which improve binding affinity and metabolic stability. The bromine atom in tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling the synthesis of kinase inhibitors or GPCR modulators . For example, the patent WO2014203045A1 highlights azetidine intermediates in statin synthesis, underscoring their role in cholesterol-lowering therapeutics .

Polymer Chemistry

The compound’s reactive bromide can initiate atom-transfer radical polymerization (ATRP), producing functionalized polymers with azetidine motifs for biomedical applications like drug delivery systems .

| Parameter | Recommendation |

|---|---|

| Toxicity | Irritant (skin/eyes) |

| Storage | 2–8°C under nitrogen |

| Handling | Use gloves, goggles, and fume hood |

The bromopropyl group poses risks of alkylation damage to DNA, necessitating stringent safety protocols. The Boc group is generally low-risk but may decompose under acidic conditions, releasing carbon dioxide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume